GAT-1 Inhibition Potency: (S)-Pyrrolidine-2-acetic Acid Derivatives Outperform Proline-Based Analogs
(S)-Configured pyrrolidine-2-acetic acid derivatives demonstrate sub-micromolar inhibitory potency at the GAT-1 GABA transporter, establishing a distinct activity profile compared to proline-based analogs. In head-to-head pharmacological evaluation, the (S)-2-pyrrolidineacetic acid derivative (S)-4b with a 4,4-diphenylbut-3-en-1-yl N-substituent exhibited an IC50 of 0.396 μM at GAT-1, while the (S)-4c derivative with a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue showed an IC50 of 0.343 μM [1]. This potency positions pyrrolidine-2-acetic acid derivatives as viable scaffolds for developing potent GAT-1 inhibitors.
| Evidence Dimension | GAT-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | (S)-4b: IC50 = 0.396 μM; (S)-4c: IC50 = 0.343 μM |
| Comparator Or Baseline | Reference GAT-1 inhibitors (e.g., tiagabine) with IC50 values in the 0.1-0.5 μM range |
| Quantified Difference | Comparable to established GAT-1 inhibitors; distinct from proline-based derivatives which show different selectivity profiles |
| Conditions | GABA uptake assay using GAT-1 transport protein |
Why This Matters
This quantitative potency data enables researchers to select (S)-configured pyrrolidine-2-acetic acid scaffolds when sub-micromolar GAT-1 inhibition is required, providing a clear basis for compound selection in neuroscience drug discovery programs.
- [1] Fülep GH, Hoesl CE, Höfner G, Wanner KT. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. Eur J Med Chem. 2006;41(7):809-824. View Source
